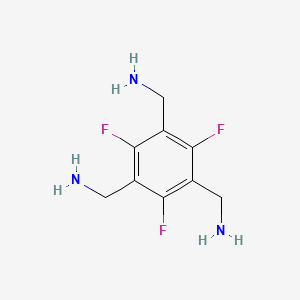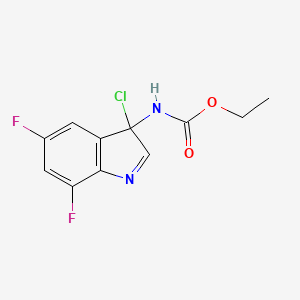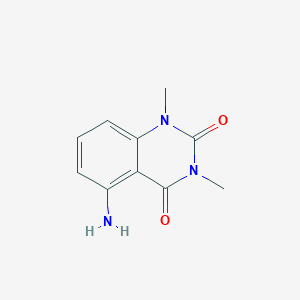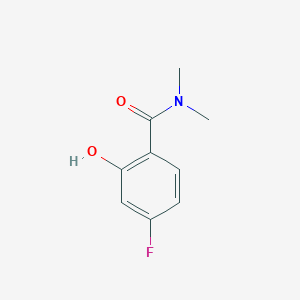
4-Fluoro-2-hydroxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzamide, featuring a fluorine atom at the 4-position and a hydroxyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-nitrophenol.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 4-fluoro-2-aminophenol is then acylated with dimethylformamide (DMF) and a suitable acylating agent like acetic anhydride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Condensation Reactions: The amide group can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding quinones.
Scientific Research Applications
4-Fluoro-2-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier.
Organic Chemistry: It is used as a building block in organic synthesis to create novel compounds with unique properties.
Drug Discovery: The compound is explored for its potential to modify the pharmacological profile of lead compounds, especially in the design of CNS-active drugs.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom can significantly alter the biological activity of the compound, enhancing its efficacy and safety profiles. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N,N-dimethylbenzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Bromo-2-fluoro-N,N-dimethylbenzamide: Contains a bromine atom instead of a hydroxyl group, leading to different chemical properties and applications.
4-Hydroxy-N,N-dimethylbenzamide: Lacks the fluorine atom, which may influence its pharmacological profile.
Uniqueness
4-Fluoro-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-fluoro-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3 |
InChI Key |
XPHGDMSWWJXHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)
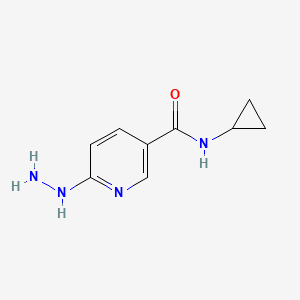
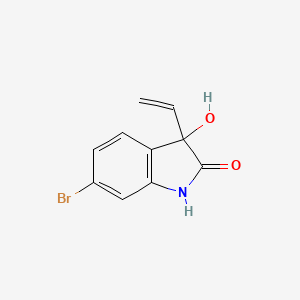
![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
![1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11758124.png)
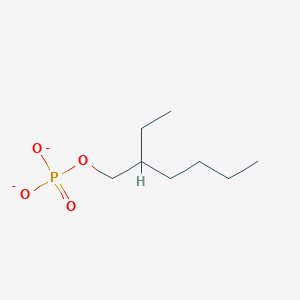
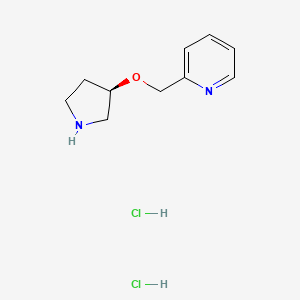
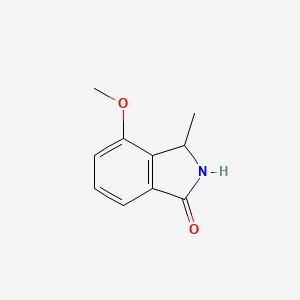
![5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11758143.png)
